1-(4-溴苯基)-N-环丙基甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

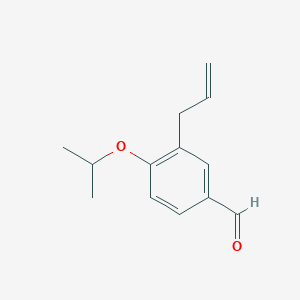

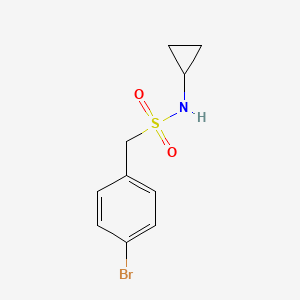

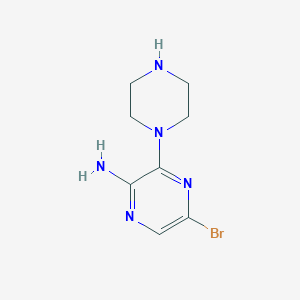

The compound “1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide” appears to contain a bromophenyl group, a cyclopropyl group, and a methanesulfonamide group. The bromophenyl group is a phenyl ring (a cyclic group of six carbon atoms) with a bromine atom attached. The cyclopropyl group is a three-membered carbon ring. Methanesulfonamide is a functional group containing a sulfur atom bonded to two oxygen atoms and an amine group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and bonding of its atoms. The bromophenyl and cyclopropylmethanesulfonamide groups would likely contribute significantly to the compound’s overall structure .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The bromine atom on the phenyl ring could be substituted in a reaction with a nucleophile, a process known as nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .科学研究应用

抗惊厥活性

1-(4-溴苯基)-N-环丙基甲磺酰胺及其衍生物已被探索其在治疗癫痫症中的潜力。在一项研究中,合成了一系列磺酰胺衍生物,并使用最大电击(MES)和皮下戊巴比妥(scPTZ)动物模型测试了它们的抗惊厥活性。一些化合物对两种模型都表现出显著活性,表明它们有望成为进一步研究抗惊厥药物开发的引导(Siddiqui et al., 2010)。

神经毒性增强

已研究了1-(4-溴苯基)-N-环丙基甲磺酰胺与其他化学物质在神经毒性方面的相互作用。研究表明,某些组合可以导致增强的神经毒性效应,突显了理解药物相互作用的重要性,特别是在可能影响神经系统的化合物中(Xu et al., 1999)。

镇痛活性和安全性概况

最近的研究已经确定了含有二芳基砜基团的新氧唑-5(4H)-酮衍生物,展示了显著的镇痛活性而没有明显的急性毒性。这些化合物,包括1-(4-溴苯基)-N-环丙基甲磺酰胺衍生物,为新型疼痛管理疗法的开发提供了有希望的线索。通过组织病理学评估评估的安全性概况表明,这些化合物毒性低,有进一步制药开发的潜力(Bărbuceanu等,2020)。

多功能药物的开发

通过N-烷基化修饰1-(4-溴苯基)-N-环丙基甲磺酰胺已被探索作为设计选择性配体或多功能药物以治疗复杂疾病的策略。这种方法已经导致了识别出具有在特定受体上强效和选择性拮抗活性的化合物,展示了这些磺酰胺衍生物在中枢神经系统中的多功能性和潜在治疗应用(Canale et al., 2016)。

作用机制

安全和危害

未来方向

The study of new compounds like “1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide” can lead to the discovery of novel chemical reactions, synthetic methods, and biological activities. Future research could focus on exploring these aspects, as well as optimizing the compound’s synthesis and investigating its potential applications .

属性

IUPAC Name |

1-(4-bromophenyl)-N-cyclopropylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c11-9-3-1-8(2-4-9)7-15(13,14)12-10-5-6-10/h1-4,10,12H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNKWCLUVUQGEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)CC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589922 |

Source

|

| Record name | 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

950235-23-1 |

Source

|

| Record name | 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1287816.png)